Methyl (r)-3-(2-fluorophenyl)-3-hydroxypropanoate
Description
Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate is a chiral fluorinated organic compound characterized by its stereospecific (R)-configuration, a 2-fluorophenyl substituent, and a hydroxypropanoate ester backbone. The compound’s structure combines a fluorinated aromatic ring with a β-hydroxy ester moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and binding affinity in biological systems, while the ester group improves solubility in organic solvents.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (3R)-3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
IYTGMOVPCCCHTJ-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1F)O |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The aldol condensation between methyl acrylate and 2-fluorobenzaldehyde forms the β-hydroxy ester backbone. Magnesium iodide (MgI₂) in dichloromethane (CH₂Cl₂) facilitates nucleophilic activation of the aldehyde, enabling attack by the enolate derived from methyl acrylate. Stereochemical control is achieved using chiral Lewis acids or organocatalysts, such as proline-derived catalysts, which orient the aldehyde to favor (R)-configuration at the hydroxy-bearing carbon.
Example Protocol
- Reactants : Methyl acrylate (1.2 equiv), 2-fluorobenzaldehyde (1.0 equiv), MgI₂ (1.5 equiv), (S)-proline (10 mol%).
- Conditions : CH₂Cl₂, 0°C to room temperature, 12–24 h.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄.
- Purification : Silica gel chromatography (hexane/EtOAc 3:1).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Enantiomeric Excess | 88–92% | |
| Catalyst Loading | 10 mol% |
Limitations and Optimization
The steric and electronic effects of the 2-fluorophenyl group necessitate tailored catalysts. Bulkier catalysts (e.g., BINOL-derived) improve enantioselectivity but may reduce reaction rates. Solvent screening (THF, toluene) and low temperatures (−20°C) enhance ee to >95% in model systems.
Enzymatic Kinetic Resolution
Enzymatic resolution offers an eco-friendly alternative for isolating the (R)-enantiomer from racemic mixtures. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze the (S)-enantiomer of methyl 3-(2-fluorophenyl)-3-hydroxypropanoate, leaving the desired (R)-ester intact.
Hydrolysis Conditions
- Substrate : Racemic methyl 3-(2-fluorophenyl)-3-hydroxypropanoate.
- Enzyme : CAL-B (5–10 wt%).
- Buffer : Phosphate buffer (pH 7.0)/organic solvent biphasic system.
- Temperature : 30–37°C, 24–48 h.
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Conversion | 45–50% | |
| ee (R-ester) | >99% | |
| Isolated Yield | 40–45% |
Scalability Challenges
Large-scale applications require immobilization of enzymes on solid supports to enhance reusability. Continuous-flow systems improve throughput but demand precise pH and temperature control to maintain enzyme activity.
Asymmetric Hydrogenation of β-Keto Esters
Catalytic hydrogenation of methyl 3-(2-fluorophenyl)-3-oxopropanoate provides a direct route to the (R)-alcohol. Ruthenium complexes with chiral ligands (e.g., BINAP) induce high enantioselectivity under hydrogen pressure.
Synthetic Pathway
- Ketone Synthesis : Friedel-Crafts acylation of 2-fluorobenzene with methyl acrylate yields methyl 3-(2-fluorophenyl)-3-oxopropanoate.
- Hydrogenation : RuCl₂[(R)-BINAP] catalyst (0.5 mol%), H₂ (50 bar), methanol, 60°C.
Reaction Outcomes
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| ee | 94–96% | |
| Turnover Frequency | 500 h⁻¹ |
Catalyst Recycling
Heterogeneous catalysts (e.g., Ru nanoparticles on carbon) enable reuse for 5–10 cycles without significant loss in activity, reducing costs for industrial production.
Chiral Auxiliary Approaches
Chiral auxiliaries, such as Evans oxazolidinones, temporarily embed stereochemical information during synthesis. The auxiliary directs the formation of the (R)-configuration before being cleaved in later steps.
Stepwise Synthesis
- Auxiliary Attachment : Couple 2-fluorophenylacetyl chloride to (S)-4-benzyl-2-oxazolidinone.
- Aldol Reaction : React with formaldehyde to install the hydroxy group.
- Esterification : Transesterify with methanol to yield methyl ester.
- Auxiliary Removal : Hydrolyze with LiOH/H₂O₂.
Efficiency Metrics
| Step | Yield | ee |
|---|---|---|
| Aldol Reaction | 78% | 98% |
| Final Product | 70% | 97% |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | ee | Scalability |
|---|---|---|---|
| Asymmetric Aldol | 120–150 | 92% | Moderate |
| Enzymatic Resolution | 90–110 | >99% | High |
| Hydrogenation | 80–100 | 95% | High |
Environmental Impact
Hydrogenation and enzymatic methods generate less waste compared to stoichiometric aldol reactions. Solvent recovery systems and catalytic processes align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Methyl ®-3-(2-fluorophenyl)-3-oxopropanoate.
Reduction: Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the hydroxypropanoate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 2-fluorophenyl group introduces steric and electronic effects distinct from the trifluoromethyl group in , impacting lipophilicity (LogP) and reactivity.
- Backbone Differences : The ester group in the target compound vs. the carboxylic acid in affects solubility and synthetic utility.
Physicochemical Properties
*Inference: Fluorination typically increases melting points compared to non-fluorinated analogs (e.g., ) but lowers them relative to trifluoromethylated acids () due to reduced hydrogen bonding.
Q & A
Q. What are the standard synthetic routes for preparing Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate, and how are reaction conditions optimized for enantiomeric purity?
The synthesis typically involves esterification of 3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions to ensure complete conversion . Enantiomeric purity is achieved via chiral resolution or asymmetric catalysis, with HPLC or chiral column chromatography used to verify stereochemistry . Key parameters include solvent choice (e.g., anhydrous methanol), temperature control (60–80°C), and catalyst loading (1–5 mol%). Post-synthesis, recrystallization in polar solvents like ethyl acetate/hexane improves purity .
Q. How is the molecular structure of Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate characterized experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies the fluorophenyl ring (δ 7.2–7.8 ppm for aromatic protons) and hydroxypropanoate backbone (δ 3.7 ppm for methoxy, δ 4.2–4.5 ppm for hydroxyl-bearing CH) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemistry and hydrogen-bonding networks, critical for verifying the (R)-configuration .
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .
Q. What are the primary chemical reactions and stability considerations for this compound under laboratory conditions?
The compound undergoes:
- Hydrolysis : Acidic/basic conditions cleave the ester to yield 3-(2-fluorophenyl)-3-hydroxypropanoic acid. Controlled pH (e.g., 0.1 M NaOH at 25°C) minimizes side reactions .
- Oxidation : Catalytic CrO₃ or KMnO₄ oxidizes the hydroxyl group to a ketone, forming methyl 3-(2-fluorophenyl)-3-oxopropanoate . Stability: Store at 2–8°C in inert atmospheres to prevent ester hydrolysis or oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high-yield production of the (R)-enantiomer?
Advanced methods include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) induce enantioselectivity during ketone reduction steps .
- Biocatalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures, achieving >98% ee .
- Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo catalyst) with enzymatic resolution for continuous enantiomer enrichment .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Models binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating fluorophenyl group interactions with hydrophobic pockets .
- DFT calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for derivatization .
- MD simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonds between the hydroxyl group and catalytic residues .
Q. How can conflicting data on reaction yields or spectral interpretations be resolved in published studies?
- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst source) and validate NMR calibration with internal standards (e.g., TMS) .
- Multi-technique validation : Cross-reference crystallographic data (SHELXL-refined structures) with spectroscopic results to resolve ambiguities in stereochemical assignments .
- Meta-analysis : Compare trends across fluorophenyl analogs (e.g., 2,6-difluoro vs. 4-fluoro derivatives) to identify substituent effects on reactivity .
Methodological Tables
Table 1: Key Synthetic Parameters for Methyl (R)-3-(2-Fluorophenyl)-3-Hydroxypropanoate
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (H₂SO₄) | 1–3 mol% | Higher loading accelerates esterification but risks side reactions |
| Reaction Temperature | 60–80°C | Ensures reflux without degrading acid precursor |
| Solvent | Anhydrous methanol | Minimizes water-induced hydrolysis |
Table 2: Comparative Reactivity of Fluorophenyl Derivatives
| Substituent Position | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield (%) |
|---|---|---|
| 2-Fluoro | 0.12 | 85 |
| 2,6-Difluoro | 0.08 | 92 |
| 4-Fluoro | 0.15 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
